molecular formula C6H9NO2S2 B115502 3-Ethylthiophene-2-sulfonamide CAS No. 142294-58-4

3-Ethylthiophene-2-sulfonamide

Cat. No. B115502
CAS RN: 142294-58-4
M. Wt: 191.3 g/mol
InChI Key: PNEQIBCAAUVHNU-UHFFFAOYSA-N
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Description

3-Ethylthiophene-2-sulfonamide is a chemical compound that has gained significant interest among researchers due to its potential applications in various fields. It is a sulfonamide derivative of thiophene, a heterocyclic compound containing sulfur and carbon atoms in the ring.

Mechanism of Action

The mechanism of action of 3-Ethylthiophene-2-sulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the biosynthesis of bacterial cell walls and inflammatory mediators. This leads to the disruption of the bacterial cell wall and the suppression of the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 3-Ethylthiophene-2-sulfonamide exhibits low toxicity and is well-tolerated by the body. It has been found to have a high affinity for bacterial cell walls and can penetrate the cell membrane to exert its antimicrobial activity. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to the suppression of the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Ethylthiophene-2-sulfonamide in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against both gram-positive and gram-negative bacteria, as well as fungi. Another advantage is its low toxicity, which makes it a safe and effective candidate for use in animal studies.
One of the limitations of using 3-Ethylthiophene-2-sulfonamide in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experimental protocols. Another limitation is its relatively high cost compared to other antimicrobial agents.

Future Directions

There are several future directions for the research and development of 3-Ethylthiophene-2-sulfonamide. One area of interest is the development of novel synthetic routes to improve the yield and purity of the compound. Another area of interest is the investigation of its potential as a drug candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Further studies are also needed to elucidate the mechanism of action and to explore its potential applications in other fields such as agriculture and food preservation.
Conclusion:
In conclusion, 3-Ethylthiophene-2-sulfonamide is a promising chemical compound with potential applications in various fields. It exhibits broad-spectrum antimicrobial activity and potent anti-inflammatory properties. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.

Synthesis Methods

The synthesis of 3-Ethylthiophene-2-sulfonamide involves the reaction of ethylthiophene with chlorosulfonic acid, followed by the addition of ammonia. The reaction proceeds at room temperature and yields the desired product in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

3-Ethylthiophene-2-sulfonamide has been extensively studied for its potential applications in various fields. It has been found to exhibit excellent antimicrobial activity against a wide range of bacteria and fungi. It has also been shown to possess potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

CAS RN

142294-58-4

Product Name

3-Ethylthiophene-2-sulfonamide

Molecular Formula

C6H9NO2S2

Molecular Weight

191.3 g/mol

IUPAC Name

3-ethylthiophene-2-sulfonamide

InChI

InChI=1S/C6H9NO2S2/c1-2-5-3-4-10-6(5)11(7,8)9/h3-4H,2H2,1H3,(H2,7,8,9)

InChI Key

PNEQIBCAAUVHNU-UHFFFAOYSA-N

SMILES

CCC1=C(SC=C1)S(=O)(=O)N

Canonical SMILES

CCC1=C(SC=C1)S(=O)(=O)N

synonyms

2-Thiophenesulfonamide,3-ethyl-(9CI)

Origin of Product

United States

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